S-Methyl N,N-Diethylthiocarbamate

Übersicht

Beschreibung

Diethylthiomethylcarbamate ist ein Metabolit von Disulfiram, einem Medikament, das hauptsächlich zur Behandlung von chronischem Alkoholismus eingesetzt wird, indem es eine akute Empfindlichkeit gegenüber Ethanol erzeugt. Diese Verbindung wird durch oxidative Entschwefelung von Disulfiram gebildet, die durch mikrosomale Cytochrom-P450-Monooxygenasen vermittelt wird .

Vorbereitungsmethoden

Diethylthiomethylcarbamate wird durch oxidative Entschwefelung von Disulfiram synthetisiert. Diese Reaktion wird durch mikrosomale Cytochrom-P450-Monooxygenasen vermittelt . Die industrielle Produktion von Disulfiram, aus dem Diethylthiomethylcarbamate gewonnen wird, beinhaltet die Reaktion von Kohlenstoffdisulfid mit Diethylamin zur Bildung von Diethyldithiocarbamsäure, die anschließend zu Disulfiram oxidiert wird .

Analyse Chemischer Reaktionen

Diethylthiomethylcarbamate unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Es wird durch die oxidative Entschwefelung von Disulfiram gebildet.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen zu ihren Vorläuferformen reduziert werden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, insbesondere mit Nukleophilen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Cytochrom-P450-Monooxygenasen für die Oxidation und verschiedene Reduktionsmittel für Reduktionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Formaldehyd, anorganisches Sulfat und Methanthiol .

Wissenschaftliche Forschungsanwendungen

Diethylthiomethylcarbamate hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird wegen seiner Rolle im Metabolismus von Disulfiram und seinen Wechselwirkungen mit anderen Verbindungen untersucht.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf verschiedene biologische Pfade untersucht, insbesondere diejenigen, die oxidativen Stress und Enzyminhibition beinhalten.

Wirkmechanismus

Diethylthiomethylcarbamate übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Enzymen und anderen Proteinen aus. Es wird durch die oxidative Entschwefelung von Disulfiram gebildet, die durch Cytochrom-P450-Monooxygenasen vermittelt wird . Die Verbindung kann die Aldehyddehydrogenase hemmen, was zur Anhäufung von Acetaldehyd führt und bei Alkoholkonsum zu unangenehmen Wirkungen führt . Es hat auch potenzielle Antikrebsaktivitäten durch seine Wechselwirkung mit Kupferionen, wobei ein Komplex gebildet wird, der NF-κB und das Ubiquitin-Proteasom-System hemmt .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticide Use

MeDETC is primarily known for its role as a pesticide. It belongs to the class of thiocarbamate herbicides, which are used to control weeds in various crops. Its effectiveness stems from its ability to inhibit specific enzymes involved in plant growth, leading to the death of target weeds. Research indicates that MeDETC can effectively reduce weed populations while minimizing damage to crops when used at recommended rates .

Environmental Impact

The environmental persistence and potential toxicity of MeDETC have raised concerns. Studies have shown that it can affect non-target organisms, including beneficial insects and soil microorganisms. For instance, its application has been linked to alterations in soil microbial communities, which can impact soil health and fertility .

Neurobiological Applications

Neuroprotective Effects

Research has demonstrated that MeDETC exhibits neuroprotective properties by acting as an antagonist to NMDA receptors in the brain. This action helps mitigate glutamate-induced neurotoxicity, which is crucial in conditions such as epilepsy and neurodegenerative diseases. In vitro studies using cultured neurons showed that MeDETC could block calcium influx induced by glutamate, thereby preventing neuronal damage .

Potential Therapeutic Uses

Due to its neuroprotective effects, MeDETC is being explored for potential therapeutic applications in treating neurodegenerative disorders like Alzheimer's disease. The compound's ability to modulate glutamatergic neurotransmission suggests it could help manage excitotoxicity associated with these conditions .

Analytical Chemistry Applications

Metal Ion Chelation

MeDETC is utilized in analytical chemistry for its strong chelating properties towards metal ions. It forms stable complexes with various transition metals, making it useful for the extraction and separation of metal ions from aqueous solutions. This property is particularly beneficial in environmental monitoring and remediation efforts where trace metal detection is critical .

Case Study: Metal Ion Extraction

A study demonstrated the efficacy of MeDETC in extracting over 40 different metal species from water samples into organic solvents. This capability highlights its importance as an analytical reagent for environmental assessments and pollution control measures .

Toxicological Studies

Neurotoxicity Assessment

Toxicological studies have investigated the effects of MeDETC on dopaminergic neurons using model organisms like Caenorhabditis elegans. These studies revealed that exposure to MeDETC could lead to significant neurodegeneration, raising concerns about its safety as a pesticide and its implications for human health .

Summary Table of Applications

Wirkmechanismus

Diethylthiomethylcarbamate exerts its effects primarily through its interaction with enzymes and other proteins. It is formed by the oxidative desulfurization of disulfiram, which is mediated by cytochrome P450 monooxygenases . The compound can inhibit aldehyde dehydrogenase, leading to the accumulation of acetaldehyde and causing unpleasant effects when alcohol is consumed . It also has potential anticancer properties through its interaction with copper ions, forming a complex that inhibits NF-κB and the ubiquitin-proteasome system .

Vergleich Mit ähnlichen Verbindungen

Diethylthiomethylcarbamate ähnelt anderen Metaboliten von Disulfiram, wie Diethyldithiocarbamsäure und Diethylamin . Es ist einzigartig in seiner spezifischen Bildung durch oxidative Entschwefelung und seinen unterschiedlichen Wechselwirkungen mit Enzymen und Proteinen. Weitere ähnliche Verbindungen sind:

Diethyldithiocarbamsäure: Ein weiterer Metabolit von Disulfiram mit chelatbildenden Eigenschaften.

Diethylamin: Ein einfacheres Amin-Derivat, das während des Abbaus von Disulfiram gebildet wird.

Biologische Aktivität

S-Methyl N,N-Diethylthiocarbamate (MeDETC) is a compound that has garnered attention for its biological activity, particularly in the context of its role as a metabolite of disulfiram, a drug used primarily in the treatment of alcohol dependence. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

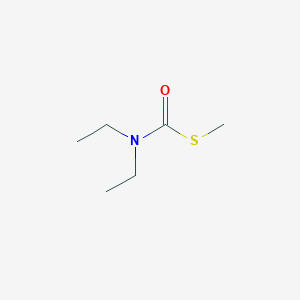

This compound is a thiocarbamate derivative with the following chemical structure:

- Molecular Formula : C₇H₁₄N₂S

- Molecular Weight : 158.26 g/mol

The compound is characterized by its ability to interact with various biological targets, particularly enzymes involved in metabolic processes.

Inhibition of Aldehyde Dehydrogenase (ALDH)

One of the primary biological activities of MeDETC is its inhibition of aldehyde dehydrogenase (ALDH), an enzyme crucial for the metabolism of aldehydes into less toxic carboxylic acids. Studies have shown that MeDETC and its sulfoxide and sulfone metabolites exhibit potent inhibitory effects on ALDH activity:

This inhibition is significant in the context of disulfiram's therapeutic effects, as it enhances the accumulation of acetaldehyde, leading to unpleasant reactions when alcohol is consumed.

Impact on Glutamatergic Pathways

MeDETC also interacts with glutamate receptors, specifically acting as a partial antagonist to N-methyl-D-aspartate (NMDA) receptors. This interaction may reduce neurotoxicity associated with excessive glutamate signaling, which is implicated in various neurodegenerative conditions .

Pharmacological Effects

Neuroprotective Properties

Research indicates that MeDETC may possess neuroprotective properties, particularly in models of stroke. In a rat model, administration of MeDETC significantly reduced neuronal cell death following hypoxia/reoxygenation events . This suggests potential applications in treating ischemic injuries.

Anti-Cancer Activity

In addition to its neuroprotective effects, MeDETC has been explored for its anti-cancer properties. The compound's mechanism appears to involve the aggregation of NPL4, a subunit involved in protein degradation pathways, which may contribute to its ability to inhibit cancer stem cells .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

- Stroke Model Study :

- Cancer Research :

Comparative Table of Biological Activities

Eigenschaften

IUPAC Name |

S-methyl N,N-diethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTFQQHFHGBCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190657 | |

| Record name | S-Methyl diethylthiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37174-63-3 | |

| Record name | S-Methyl N,N-diethylthiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37174-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl diethylthiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037174633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl diethylthiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-METHYL N,N-DIETHYLTHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMM80HR26F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.